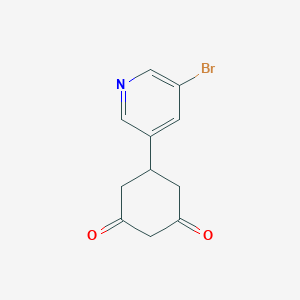

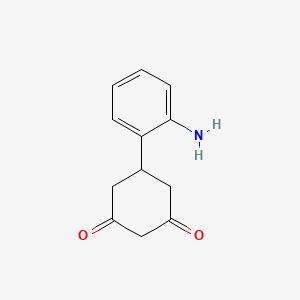

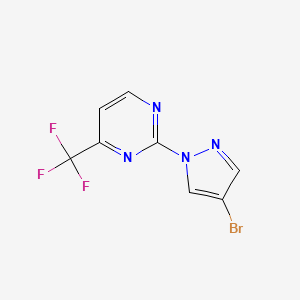

![molecular formula C8H14N6O2 B1394386 5-アミノ-1-(イソプロピルカルバモイルメチル)-1H-[1,2,3]トリアゾール-4-カルボン酸アミド CAS No. 1228070-75-4](/img/structure/B1394386.png)

5-アミノ-1-(イソプロピルカルバモイルメチル)-1H-[1,2,3]トリアゾール-4-カルボン酸アミド

説明

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .

Synthesis Analysis

1,2,3-Triazoles can be synthesized using a simple and transition-metal-free strategy involving a cascade nucleophilic addition/cyclization process . This process uses carbodiimides and diazo compounds and can be accomplished under mild conditions .

Molecular Structure Analysis

1,2,3-Triazoles have unique structure and properties and are used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Chemical Reactions Analysis

The synthesis of 1,2,3-triazoles involves a cascade nucleophilic addition/cyclization process . Further functionalization can enrich the molecular diversity of triazoles .

Physical and Chemical Properties Analysis

1,2,3-Triazoles are unique heterocyclic compounds that have the ability to form several low energy conformers . This feature may be used to effect structural diversity when the monomers are inserted into various peptide sequences .

科学的研究の応用

複素環式化合物の合成

トリアゾールは、その生物学的活性により医薬品化学において重要な用途を持つ複素環式化合物の一種です。 この化合物は、遷移金属を使用しない合成における5-アミノ-1,2,3-トリアゾールの合成に使用することができ、これは有機合成において貴重なプロセスです 。この方法は、求核付加/環化プロセスを伴い、さらなる官能基化を可能にすることで、トリアゾールの分子多様性を豊かにします。

医薬品開発

トリアゾール環は、多くの医薬品に共通して見られる構造です。 この化合物は、アミノ基とカルボキサミド基を持つため、抗菌剤、抗真菌剤、抗炎症剤、抗がん剤などの潜在的な薬効を持つ薬剤の合成における前駆体として役立ちます 。薬剤設計におけるその汎用性は、生物学的受容体との水素結合や双極子相互作用に関与する能力に由来します。

高エネルギー材料合成

トリアゾールの窒素リッチな性質により、高エネルギー材料の合成に適しています。 この化合物は、推進剤、爆発物、および高エネルギー材料を必要とするその他の用途の基礎となる誘導体を生成するために使用できます .

作用機序

Target of Action

The primary target of the compound 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide is an enzyme called nicotinamide N-methyltransferase (NNMT) . This enzyme is predominantly expressed in the liver and fat cells . It plays a crucial role in the metabolism of nicotinamide (NCA), pyridine, and related analogues .

Mode of Action

5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide functions by blocking the activity of NNMT . By inhibiting NNMT, it helps maintain efficient energy metabolism and preserve muscle mass . This compound has shown promising effects on muscle fibers by promoting mitochondrial biogenesis and enhancing energy production within cells .

Biochemical Pathways

The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide affects several biochemical pathways. It influences the metabolism of nicotinamide and related compounds, leading to the formation of methylated metabolic products . This modulation of NNMT activity also appears to activate stem cells and boost skeletal muscle regeneration potential .

Result of Action

The inhibition of NNMT by 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide leads to significant cellular and molecular effects. It has been associated with significant weight reduction, decreased fat mass and fat cell size, and lower plasma cholesterol and glucose levels . These effects suggest potential therapeutic applications for conditions like obesity and type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-Amino-1-(isopropylcarbamoyl-methyl)-1H-[1,2,3]triazole-4-carboxylic acid amide. For instance, the expression and activity of NNMT can vary depending on the tissue type and physiological state . .

将来の方向性

The future directions in the field of 1,2,3-triazole research involve finding new and efficient methodologies for accessing new 1,2,3-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates . There is also interest in developing new applications for these artificial oligomeric compounds in diverse areas, ranging from pharmaceutics to biotechnology .

特性

IUPAC Name |

5-amino-1-[2-oxo-2-(propan-2-ylamino)ethyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N6O2/c1-4(2)11-5(15)3-14-7(9)6(8(10)16)12-13-14/h4H,3,9H2,1-2H3,(H2,10,16)(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFURZJNCACWRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=C(N=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzaldehyde](/img/structure/B1394304.png)

![(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B1394310.png)

![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}aniline](/img/structure/B1394316.png)

![1-Bromo-3-[(phenylsulfonyl)methyl]benzene](/img/structure/B1394325.png)